molecular formula C8H11Cl2N5 B1478205 [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1949816-01-6

[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B1478205
CAS No.: 1949816-01-6
M. Wt: 248.11 g/mol
InChI Key: QSZVGTMOPALGST-UHFFFAOYSA-N
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Description

[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-pyridin-4-yltriazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-5-7-6-13(12-11-7)8-1-3-10-4-2-8;;/h1-4,6H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVGTMOPALGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride has gained significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine ring and a triazole ring , both known for their versatility in chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular structure of [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride can be summarized as follows:

  • Pyridine Ring : Contributes to biological activity through interactions with enzymes and receptors.
  • Triazole Ring : Known for forming coordination complexes with metal ions, influencing various biochemical pathways.

The biological activity of [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is attributed to its ability to interact with specific molecular targets. The triazole ring can form coordination complexes with metal ions, while the pyridine ring can modulate the activity of enzymes and receptors. These interactions can lead to changes in cellular processes that contribute to the compound's biological effects.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate significant antibacterial and antifungal activities. The mechanism often involves the inhibition of cell wall synthesis or disruption of cell membrane integrity.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies have demonstrated that [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride can induce apoptosis in cancer cell lines. The triazole moiety is believed to play a crucial role in this activity by interacting with specific cellular targets involved in cancer cell proliferation.

Kinase Inhibition

The 1,2,3-triazole ring is a common pharmacophore found in many kinase inhibitors. Preliminary studies suggest that [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride may exhibit kinase inhibitory activity. This could make it a candidate for developing targeted therapies for diseases where kinases play a pivotal role.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
Hanselmann et al. (2010)Synthesized N-substituted 1,2,3-triazoles with antibacterial activity using click chemistry methods .
Recent In Vitro StudiesDemonstrated that triazole derivatives can induce apoptosis in various cancer cell lines.
Kinase Interaction StudiesInvestigated binding affinities of triazole compounds to various kinases, showing promising results for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 2
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[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

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